molecular formula C24H22N2O3 B2852472 1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one CAS No. 838813-04-0

1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one

Cat. No. B2852472
CAS RN: 838813-04-0
M. Wt: 386.451
InChI Key: LIYSJJYEQVFMJQ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a benzyloxy group, a hydroxyphenyl group, and a pyrazol-1-yl group . These groups contribute to the compound’s chemical properties and potential biological activities.

Scientific Research Applications

Catalysis in Organic Synthesis

This compound can be utilized in the catalytic processes of organic synthesis. The benzyloxy and hydroxyphenyl groups may act as stabilizing agents in catalytic cycles, enhancing the efficiency of reactions such as protodeboronation of pinacol boronic esters . This is particularly valuable in the synthesis of complex organic molecules where precise control over reaction pathways is crucial.

Pharmaceutical Drug Design

The pyrazoline moiety present in this compound is known to be a pharmacologically active scaffold. It is found in several marketed molecules with a wide range of uses, establishing its importance in the pharmaceutical sector . This compound could serve as a lead structure for the development of new drugs with potential applications in treating various diseases.

Anticancer Research

Derivatives of this compound have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . This suggests that the compound could be a valuable tool in anticancer research, particularly in the design of new chemotherapy agents.

Neutron Capture Therapy

Boronic esters, closely related to the structure of this compound, are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy . This therapy is a promising approach for treating cancer by targeting tumors at the cellular level with minimal damage to surrounding healthy tissues.

Antimicrobial Activity

The compound’s structure, which includes a benzyloxyphenyl group, could be explored for its antimicrobial properties. Benzimidazole and related structures have shown effectiveness against various strains of microorganisms, suggesting potential use in developing new antibacterial agents .

Chemical Synthesis Building Blocks

The benzyloxyphenyl group within this compound’s structure is a valuable building block in chemical synthesis. It can be used to create a variety of phenyl urea derivatives, which have numerous applications in developing materials and chemicals for industrial purposes .

properties

IUPAC Name

1-[5-(4-hydroxyphenyl)-3-(4-phenylmethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-17(27)26-24(15-23(25-26)19-7-11-21(28)12-8-19)20-9-13-22(14-10-20)29-16-18-5-3-2-4-6-18/h2-14,24,28H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSJJYEQVFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(4-hydroxyphenyl)-5-[4-(phenylmethoxy)phenyl]-2-pyrazoline

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